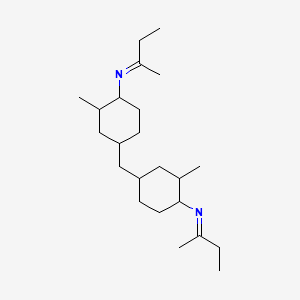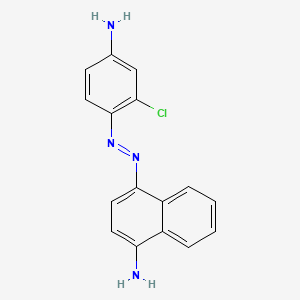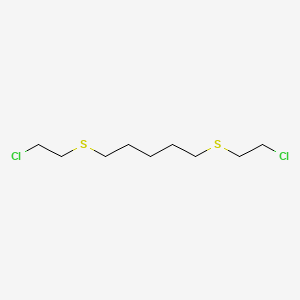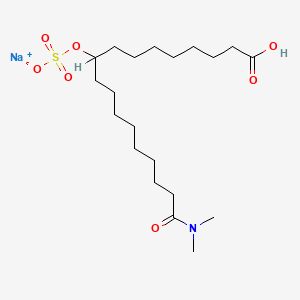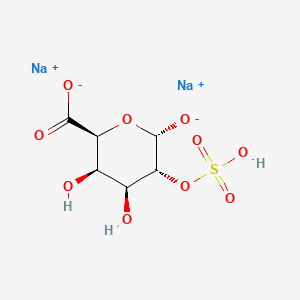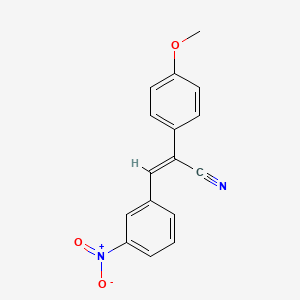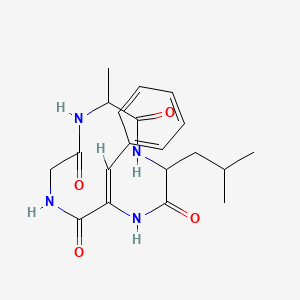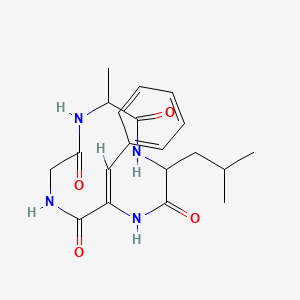
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine typically involves multi-step organic reactions. The starting materials often include pyrrolo(2,3-d)pyrimidine derivatives, which undergo various functional group transformations to introduce the amino, hydroxy, and carboxamidine groups. Common reagents used in these reactions include amines, hydroxylating agents, and carboxamidine precursors. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups will produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the hydroxy and ethoxymethyl groups.
N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the amino group.
4-Amino-N-hydroxy-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the ethoxymethyl group.
Uniqueness
The presence of the amino, hydroxy, and ethoxymethyl groups in 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
120386-09-6 |
|---|---|
Molecular Formula |
C10H14N6O3 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C10H14N6O3/c11-8(15-18)6-3-16(5-19-2-1-17)10-7(6)9(12)13-4-14-10/h3-4,17-18H,1-2,5H2,(H2,11,15)(H2,12,13,14) |
InChI Key |
FGOIGJWZOGAZHP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)/C(=N/O)/N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


